Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Organic Synthesis Phosphonate Chemistry Process Chemistry

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS 41891-54-7), synonymously known as Triethyl 3-methyl-4-phosphonocrotonate, is an organophosphorus compound classified as a γ-substituted α,β-unsaturated ester. Its structure features a diethoxyphosphoryl group at the γ-position and a methyl substituent at the β-position, with a conjugated C=C-C=O system that defines its reactivity profile.

Molecular Formula C11H21O5P
Molecular Weight 264.25 g/mol
CAS No. 41891-54-7
Cat. No. B042418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
CAS41891-54-7
SynonymsDiethyl 3-ethoxycarbonyl-2-methyl-2-propenyl Phosphonate;  4-(Diethoxyphosphinyl)-3-methyl-2-butenoic acid Ethyl Ester;  Triethyl 3-Methyl-4-phosphonocrotonate;  Triethyl 4-Phosphono-3-methyl-2-butenoate
Molecular FormulaC11H21O5P
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C)CP(=O)(OCC)OCC
InChIInChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+
InChIKeyOQKGPUSERILONW-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS 41891-54-7): Technical Specifications and Procurement Context for Triethyl 3-Methyl-4-phosphonocrotonate


Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS 41891-54-7), synonymously known as Triethyl 3-methyl-4-phosphonocrotonate, is an organophosphorus compound classified as a γ-substituted α,β-unsaturated ester . Its structure features a diethoxyphosphoryl group at the γ-position and a methyl substituent at the β-position, with a conjugated C=C-C=O system that defines its reactivity profile . The compound is widely employed as a Horner-Wadsworth-Emmons (HWE) reagent in organic synthesis for stereoselective C=C bond formation . It is also a key intermediate in the synthesis of insect growth regulators and retinoic acid derivatives, particularly trans-retinoic acid [1]. Commercial availability typically includes technical grade material at ~80% purity (cis/trans mixture) , with 95% purity also available from some vendors, making procurement decisions dependent on downstream purity requirements.

Workflow Horner-Wadsworth-Emmons reagent for stereoselective C=C bond formation with β-methyl control
Intermediate Role Key building block for trans-retinoic acid and insect growth regulator synthesis
Purity Selection Technical grade (cis/trans mixture) and higher purity options available; match to stereochemical requirements

Why Generic Substitution of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is Scientifically Unjustified: The Critical Role of the β-Methyl Substituent


Generic substitution of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate with structurally related phosphonocrotonates is not scientifically equivalent due to the unique electronic and steric profile conferred by the β-methyl group. This substitution pattern directly influences nucleophilicity, stereoselectivity, and reactivity in Horner-Wadsworth-Emmons (HWE) olefination reactions compared to unsubstituted analogs like ethyl 4-(diethoxyphosphoryl)-2-butenoate [1]. The γ-diethoxyphosphoryl group provides stabilization of the carbanion intermediate, while the β-methyl group introduces steric constraints that alter the stereochemical outcome of alkene formation [2]. The following quantitative evidence demonstrates that this compound exhibits measurable differences in synthetic efficiency, reaction compatibility, and downstream product yield relative to both simpler phosphonoacetates and alternative phosphonate reagents, underscoring the procurement risk of unverified substitutions in multi-step synthetic pathways.

This Compound
Unsubstituted Analog (e.g., ethyl 4-(diethoxyphosphoryl)-2-butenoate)
Stereochemical Control
β-methyl directs alkene geometry
Absence of β-methyl may shift E/Z ratios and stereochemical outcome
Lewis Basicity
Softer Lewis base character from phosphoryl group
Harder base from carbonyl oxygen may alter reactivity with electrophiles
Synthetic Step Economy
Pre-installed β-methyl avoids additional alkylation
Requires extra step to introduce methyl group for the same carbon skeleton

Quantitative Differentiation of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (41891-54-7) Relative to Phosphonoacetate Analogs: Evidence for Scientific Procurement Decisions


Synthetic Yield Differential: 84% Yield via Triethyl Phosphite Route Enables Cost-Effective Multi-Gram Scale-Up

The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate from triethyl phosphite proceeds with a reported yield of approximately 84% . This yield represents a benchmark for the Arbuzov-type phosphorylation pathway and is comparable to, or exceeds, yields reported for alternative routes such as the direct esterification of 3-methyl-2-butenoic acid derivatives. While direct comparative yield data with alternative phosphonate reagents under identical conditions is unavailable, this yield value establishes a verifiable efficiency baseline for procurement evaluation in process chemistry contexts.

Synthetic Yield
Reported
~84%
Supports scale-up cost evaluation
Arbuzov route; data to verify
Organic Synthesis Phosphonate Chemistry Process Chemistry

Electronic Parameter Differentiation: Lower Electronegativity Confers Softer Lewis Base Character Relative to Acetate Derivatives

Quantitative electronic parameter analysis reveals that the phosphorus atom in Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate exhibits an electronegativity value of 2.19, which is measurably lower than that of oxygen in acetate derivatives . This reduced electronegativity classifies the phosphoryl oxygen as a softer Lewis base compared to carbonyl oxygen, with direct implications for nucleophilicity and coordination chemistry in catalytic transformations.

Electronegativity
Class-level
P 2.19 vs O 3.44 (Δ -1.25)
Softer Lewis base profile for catalytic transformations
Calculated atomic property
Reaction Mechanism Electronic Effects Phosphonate Reactivity

Ionic Liquid Compatibility: Demonstrated Reactivity in [bmim][PF6] with LiOH·H2O as Base

In a comparative study, both triethyl phosphonoacetate and triethyl 3-methyl-4-phosphono-2-butenoate were successfully employed in LiOH·H2O-promoted Horner-Wadsworth-Emmons reactions with aldehydes in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) to synthesize α,β-unsaturated esters [1]. The study demonstrates that the β-methyl substituted phosphonate is fully compatible with ionic liquid media, a class of reaction environments that offer advantages in recyclability and reduced volatile organic solvent usage compared to conventional organic solvents.

Ionic Liquid Compatibility
Cross-study comparable
[bmim][PF6] / LiOH·H2O
HWE with aldehydes at RT
Extends utility to green chemistry workflows
Comparable to unsubstituted analog
Green Chemistry Ionic Liquids HWE Olefination

Retinoic Acid Synthesis: Established Utility as a Key Intermediate in trans-Retinoic Acid Preparation

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a documented key intermediate in the synthesis of retinoic acids, specifically trans-retinoic acid, via condensation with appropriate aldehydes followed by saponification [1][2]. This application leverages the compound's HWE reactivity to construct the polyene chain characteristic of retinoids. While this represents a class-level application rather than a direct quantitative comparison, the compound's established role in retinoid synthesis distinguishes it from simpler phosphonoacetates that lack the β-methyl substitution pattern required for building the specific carbon skeleton of retinoic acid derivatives.

Retinoid Synthesis
Class-level
Pre-installed β-methyl eliminates one step vs. unsubstituted phosphonoacetate
Direct pathway to trans-retinoic acid carbon skeleton
Literature precedent; endpoint verification needed
Medicinal Chemistry Retinoid Synthesis Vitamin A Derivatives

Defined Application Scenarios for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (41891-54-7) Based on Quantitative and Functional Evidence


Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination for α,β-Unsaturated Ester Synthesis

Use Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate as a stabilized phosphonate carbanion precursor for stereoselective C=C bond formation with aldehydes or ketones via the HWE mechanism . The compound's β-methyl substituent and γ-diethoxyphosphoryl group provide tunable stereocontrol in alkene formation, while its lower phosphorus electronegativity (2.19) confers softer Lewis base character relative to acetate-derived reagents . This scenario is particularly relevant when synthesizing trisubstituted alkenes with defined geometry. The compound is also compatible with ionic liquid reaction media ([bmim][PF6]) for green chemistry applications [1].

Synthesis of trans-Retinoic Acid and Retinoid Analogs

Employ Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate as a C5 building block in the construction of the polyene side chain of retinoic acids . The compound's β-methyl group is pre-installed, enabling direct HWE condensation with β-ionylideneacetaldehyde derivatives to form the retinoid carbon skeleton. This eliminates the need for subsequent alkylation steps that would be required if using unsubstituted phosphonoacetates, streamlining the synthetic route to trans-retinoic acid and related biologically active retinoids .

Preparation of Insect Growth Regulator (IGR) Intermediates

Utilize Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate as a key phosphonate building block for the synthesis of potent insect growth regulators . The compound's multifunctional structure—combining an α,β-unsaturated ester with a β-methyl group and a γ-phosphonate moiety—provides a versatile scaffold for constructing IGR molecules that interfere with insect endocrine systems and developmental pathways. The technical grade material (80% purity, cis/trans mixture) is suitable for research-scale IGR analog synthesis .

Multi-Gram Scale-Up via Triethyl Phosphite Arbuzov Route

For laboratories requiring multi-gram quantities, the synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate from triethyl phosphite proceeds with a reported yield of approximately 84% . This route offers a practical entry point for scale-up applications where cost-efficiency and atom economy are procurement priorities. Researchers planning extended synthetic campaigns involving this phosphonate reagent should consider this yield benchmark when evaluating custom synthesis versus commercial procurement options.

Application
Selection Property
Validation Focus
HWE Olefination
β-methyl stereocontrol, softer Lewis base
Alkene geometry, reaction media compatibility
trans-Retinoic Acid Synthesis
Pre-installed β-methyl carbon skeleton
Polyene chain construction, step economy
Insect Growth Regulator Intermediates
Multifunctional α,β-unsaturated ester-phosphonate scaffold
IGR analog synthesis, structure-activity studies
Multi-Gram Scale-Up
Reported synthetic yield from triethyl phosphite
Cost-efficiency, atom economy, procurement evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.